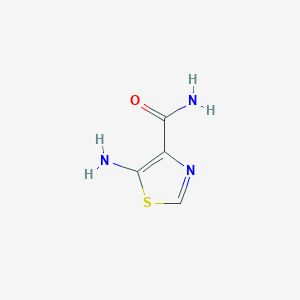

5-Aminothiazole-4-carboxamide

Description

Historical Context and Discovery

The discovery and development of this compound traces back to pioneering research in thiazole chemistry during the mid-20th century. The earliest documented synthetic approaches to this compound were reported by Yasumitsu Tamura, who published two distinct synthetic routes in 1971 in the Chemical and Pharmaceutical Bulletin. These initial methodologies established the foundation for understanding the chemical behavior and synthetic accessibility of this important heterocyclic intermediate.

Tamura's original work described two synthetic pathways, both utilizing ethyl cyanoacetate as a starting material to generate 2-formamide-2-aminothiocarbonyl-acetamide as a key intermediate. The first route involved a multi-step process that included zinc powder and aluminum amalgam reduction steps, followed by treatment with formic acetic anhydride. Despite achieving reasonable yields in individual steps, this approach was characterized by significant limitations including high costs associated with the zinc-aluminum amalgam system, difficulties in handling reaction byproducts, and the use of corrosive and toxic formic acetic anhydride. The second route attempted to circumvent some of these issues by employing polyphosphoric acid for direct cyclization, achieving yields of up to 92% in the final step. However, this methodology suffered from reproducibility issues and required harsh reaction conditions with corrosive reagents.

The historical significance of these early synthetic efforts cannot be understated, as they provided the first reliable methods for accessing this compound and demonstrated its potential as a versatile synthetic intermediate. These foundational studies revealed the compound's unique reactivity profile and established its importance in heterocyclic chemistry research. The challenges encountered in these early synthetic approaches also highlighted the need for more efficient and environmentally friendly methodologies, driving subsequent research efforts toward improved synthetic strategies.

Recent decades have witnessed significant advances in the synthesis of this compound, with researchers developing more practical and scalable methodologies. A notable breakthrough came with the development of a three-step synthetic route starting from 2-amino-2-cyanoacetamide, which achieved an overall yield of 78.8%. This modern approach represents a substantial improvement over historical methods in terms of both efficiency and environmental considerations. The evolution of synthetic methodologies for this compound reflects broader trends in organic chemistry toward greener and more sustainable practices, while simultaneously improving the accessibility of this important heterocyclic building block for research applications.

Chemical Classification and Nomenclature

This compound belongs to the thiazole family of heterocyclic compounds, which are characterized by five-membered rings containing both sulfur and nitrogen heteroatoms. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the thiazole ring serving as the parent structure and the amino and carboxamide substituents designated by their respective positions on the ring system.

The molecular formula of this compound is C₄H₅N₃OS, with a molecular weight of 143.17 grams per mole. The compound is assigned Chemical Abstracts Service registry number 5539-46-8, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes 5-amino-4-thiazolecarboxamide and 4-thiazolecarboxamide, 5-amino-, reflecting different naming conventions used in chemical literature.

The structural architecture of this compound features a five-membered thiazole ring with sulfur at position 1 and nitrogen at position 3, following standard thiazole numbering conventions. The amino group is attached at position 5, while the carboxamide functionality is located at position 4 of the thiazole ring. This specific substitution pattern imparts unique electronic properties to the molecule, influencing its reactivity and biological activity profiles. The presence of both electron-donating amino and electron-withdrawing carboxamide groups creates a balanced electronic environment that contributes to the compound's versatility in chemical transformations.

Within the broader context of heterocyclic chemistry, thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their excellent druglike properties and diverse biological activities. The classification of this compound as a disubstituted thiazole places it within a subset of compounds known for their pharmaceutical relevance. The compound's classification is further refined by considering its functional group composition, which includes primary amino and primary carboxamide substituents, both of which are common pharmacophoric elements in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅N₃OS |

| Molecular Weight | 143.17 g/mol |

| Chemical Abstracts Service Number | 5539-46-8 |

| MDL Number | MFCD11848433 |

| Systematic Name | This compound |

| Alternative Names | 5-amino-4-thiazolecarboxamide; 4-thiazolecarboxamide, 5-amino- |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its role as a simple synthetic intermediate. This compound has emerged as a pivotal building block in the construction of complex heterocyclic systems, particularly in the synthesis of thiazole[5,4-d]pyrimidine derivatives, which represent important bioisoelectronic analogues of purine bases. The ability to access these purine-like structures through this compound has opened new avenues for developing nucleoside analogues and other biologically active compounds.

In contemporary drug discovery research, this compound has gained prominence as a key component in the development of therapeutic agents for neglected diseases. Notable examples include its incorporation into 5-amino-1,2,3-triazole-4-carboxamide series designed for treating Chagas disease caused by Trypanosoma cruzi. These compounds demonstrate potent activity against the intracellular parasite while maintaining favorable selectivity profiles, highlighting the value of thiazole-containing scaffolds in antiparasitic drug development. The triazole-carboxamide derivatives exhibit submicromolar activity with high ligand efficiency values, demonstrating the potential for developing more potent and selective therapeutic agents based on this structural framework.

Research into this compound derivatives has also revealed their utility in developing antimicrobial agents with novel mechanisms of action. Studies have demonstrated that thiazole-containing compounds can serve as effective inhibitors of various bacterial targets, contributing to efforts to combat antimicrobial resistance. The structural flexibility of the thiazole scaffold allows for the incorporation of diverse substituents, enabling researchers to fine-tune pharmacological properties and optimize therapeutic profiles.

The compound's significance is further amplified by its role in advancing synthetic methodology development. The challenges associated with efficient synthesis of this compound have driven innovation in heterocyclic chemistry, leading to the development of more sustainable and scalable synthetic approaches. Recent methodological advances include the use of environmentally friendly reagents and conditions, representing important contributions to green chemistry principles in pharmaceutical manufacturing.

Contemporary research has demonstrated the utility of this compound in developing bumped kinase inhibitors for treating cryptosporidiosis, showcasing its versatility across different therapeutic areas. These applications highlight the compound's value as a privileged scaffold that can be adapted for various biological targets while maintaining acceptable safety profiles. The successful translation of laboratory research into preclinical development programs underscores the practical significance of this heterocyclic building block in modern drug discovery.

Propriétés

IUPAC Name |

5-amino-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTWCCFQMSROIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504587 | |

| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-46-8 | |

| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminothiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method 1: Synthesis via 2-Amino-2-cyanoacetamide (Patent CN103709119B)

This method involves a three-step process:

Step 1: Formation of 5-Amino-2-mercaptothiazole-4-carboxamide

2-Amino-2-cyanoacetamide reacts with carbon disulfide in an organic solvent under reflux. The reaction forms the thiazole ring with a mercapto group at position 2.

Step 2: Methylation with Dimethyl Sulfate

The intermediate undergoes methylation using dimethyl sulfate under alkaline conditions (sodium hydroxide), yielding 5-amino-2-methylsulfonylthiazole-4-carboxamide.

Step 3: Reduction with Raney Nickel

The methylsulfonyl group is removed via catalytic hydrogenation with Raney nickel and ammonia, producing the target compound.

Key Conditions :

- Step 1 : Organic solvent (e.g., ethanol), reflux (1–3 hours).

- Step 2 : NaOH concentration (critical for yield optimization).

- Step 3 : Raney nickel, ammonia, reflux (2–5 hours).

Advantages : Mild conditions, scalable for industrial use.

Limitations : Multi-step process, requires precise control of methylation.

Method 2: Aminocyanacetamide Route (De Gruyter, 2014)

This method achieves high yields through a streamlined approach:

Step 1: Thiazole Formation

Aminocyanacetamide reacts with carbon disulfide in a polar solvent (e.g., water) to form 5-aminothiazole-4-carboxamide intermediate. Yield: 95% .

Step 2: Methylation

The intermediate is methylated using dimethyl sulfate in an alkaline medium (NaOH concentration optimized at 3.5%). This step avoids direct removal of the thiol group, enhancing efficiency.

Step 3: Reduction

The methylthio derivative is reduced with Raney nickel to yield the final product. Total yield: 79% .

Key Conditions :

- Step 1 : Room temperature, aqueous medium.

- Step 2 : Controlled NaOH concentration (3.5% for optimal yield).

- Step 3 : Raney nickel, reflux (2–5 hours).

Advantages : High purity, environmentally friendly.

Limitations : Requires precise methylation control.

Method 3: From 5-Aminothiazole-4-carboxylic Acid Ethyl Ester (ChemicalBook)

This method leverages ester hydrolysis:

Step 1: Ester to Carboxamide Conversion

5-Aminothiazole-4-carboxylic acid ethyl ester reacts with ammonia in methanol under reflux. Yield: 85% .

Key Conditions :

- Methanol solvent, 120°C, prolonged heating.

Advantages : Single-step process, high yield.

Limitations : Requires elevated temperatures.

Comparative Analysis

Reaction Conditions and Yields

| Method | Starting Material | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|---|

| Method 1 | 2-Amino-2-cyanoacetamide | Carbon disulfide, dimethyl sulfate | N/A | Reflux (1–3 hours), alkaline |

| Method 2 | Aminocyanacetamide | Carbon disulfide, Raney nickel | 79 | Alkaline methylation, reflux |

| Method 3 | Ethyl ester derivative | Ammonia | 85 | Methanol, 120°C, reflux |

Note: Method 1 lacks explicit yield data in patents but is optimized for scalability.

Advantages and Limitations

| Factor | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Scalability | High (industrial) | High (pilot-scale) | Moderate (lab-scale) |

| Cost | Moderate (multi-step) | Low (single-step?) | High (ester intermediate) |

| Environmental Impact | Moderate | Low (water-based) | High (methanol solvent) |

Analyse Des Réactions Chimiques

Types of Reactions

5-Aminothiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Raney nickel is often used as a catalyst for reduction reactions.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Activité Biologique

5-Aminothiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis of this compound

The synthesis of this compound has been reported through various methods. A notable approach involves the reaction of aminocyanacetamide with carbon disulfide, yielding the desired compound with a total yield of 79% . This environmentally friendly method is suitable for large-scale production, highlighting its potential for industrial application.

Biological Activities

This compound exhibits a wide range of biological activities:

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties against various pathogens. In a study assessing the antimicrobial efficacy of thiazole compounds, several derivatives showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from thiazoles demonstrated minimum inhibitory concentration (MIC) values indicating their effectiveness against Staphylococcus aureus and Candida albicans .

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of this compound were tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity. One derivative exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells, indicating strong anticancer activity . Additionally, certain thiazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer proliferation .

3. Antioxidant Activity

This compound also demonstrates antioxidant properties. Studies have shown that thiazole derivatives can effectively scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage associated with various diseases . This antioxidant activity contributes to their potential therapeutic applications in conditions like cardiovascular diseases.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that certain derivatives had MIC values as low as 3.92 mM against C. albicans, showcasing their potential as antifungal agents .

- Anticancer Activity Assessment : In another investigation focusing on anticancer properties, a series of thiazole derivatives were synthesized and tested against several cancer cell lines. Some compounds demonstrated significant cytotoxic effects, with one derivative showing an IC50 value of 0.1 µM against breast cancer cells, underscoring the therapeutic potential of these compounds .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Antimicrobial Activity

5-Aminothiazole-4-carboxamide is utilized in synthesizing sulfathiazole, an antimicrobial drug. Sulfathiazole exhibits significant antibacterial properties, making this compound crucial for developing new antibiotics.

Antitubercular Agents

Research has shown that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated an MIC of 0.06 µg/ml against M. tuberculosis H37Rv, indicating its potential as a lead compound for antitubercular drug development . This compound's ability to inhibit key enzymes involved in bacterial metabolism further enhances its therapeutic potential.

Anticancer Properties

Thiazole derivatives synthesized from this compound have been evaluated for their antiproliferative effects against various cancer cell lines. These compounds show promise due to their ability to interfere with cellular processes critical for tumor growth and survival.

The biological activity of this compound and its derivatives can be attributed to their structural characteristics, which allow them to interact with specific biological targets:

- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes involved in critical metabolic pathways, such as β-ketoacyl synthase mtFabH, which is essential for the survival of M. tuberculosis .

- Cellular Interaction : The compounds derived from this compound have been shown to induce apoptosis in cancer cells by activating caspase pathways, highlighting their potential as anticancer agents .

Case Study 1: Antitubercular Activity

A series of experiments identified several thiazole derivatives based on the this compound scaffold that exhibited excellent antitubercular activity. The most potent compound from this series was found to have an MIC significantly lower than traditional antibiotics like isoniazid (INH), suggesting that these novel compounds could serve as effective alternatives in treating tuberculosis .

Case Study 2: Anticancer Efficacy

In vitro studies involving derivatives of this compound demonstrated substantial cytotoxic effects against human tumor cell lines. These studies showed that modifications to the thiazole ring could enhance the selectivity and potency of these compounds against cancer cells while minimizing toxicity to normal cells .

Comparaison Avec Des Composés Similaires

5-Amino-2-methylthiothiazole-4-carboxamide

- Structure : Differs by a methylthio (-SMe) group at position 2 instead of a mercapto (-SH) group.

- Synthesis: Derived from 5-aminothiazole-4-carboxamide via methylation with dimethyl sulfate .

4-Acylhydrazino-2-aminothiazole-5-carboxylates

- Structure: Features an acylhydrazino group at position 4 and a carboxylate ester at position 3. Example: Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate .

- Synthesis : Reacted from thiourea and bromine in acetic acid.

- Properties: The acylhydrazino group introduces hydrogen-bonding capacity, improving solubility in polar solvents. X-ray crystallography confirms planar thiazole geometry and substituent orientation .

5-Aminoimidazole-4-carboxamide

- Structure : Replaces the thiazole sulfur with a nitrogen atom, forming an imidazole ring.

- Relevance : A free base analog of dacarbazine-related compounds, which are antineoplastic agents .

- Key Differences :

- Reactivity : Imidazole’s dual nitrogen atoms enable stronger π-π stacking and metal coordination compared to thiazole.

- Biological Activity : Imidazole derivatives are more commonly associated with anticancer activity (e.g., dacarbazine), whereas thiazole analogs may exhibit broader antimicrobial applications.

Benzoylcarbamothioylamino-Substituted Imidazole Carboxamide

- Structure: Example: 5-(benzoylcarbamothioylamino)-1H-imidazole-4-carboxamide (CTK0D8614) .

- Properties : The benzoylthiourea moiety enhances steric bulk and may confer protease inhibition activity.

- Applications : Such derivatives are explored for targeted therapies due to their ability to interact with hydrophobic enzyme pockets.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|

| This compound | Thiazole | -NH₂ (C5), -CONH₂ (C4) | 234.4–235.2 | Precursor for antitumor agents |

| 5-Amino-2-methylthiothiazole-4-carboxamide | Thiazole | -SMe (C2), -NH₂ (C5), -CONH₂ (C4) | Not reported | Lipophilic drug candidates |

| 4-Acylhydrazino-2-aminothiazole-5-carboxylate | Thiazole | -NH-CO-NHR (C4), -COOEt (C5) | Not reported | Solubility-enhanced intermediates |

| 5-Aminoimidazole-4-carboxamide | Imidazole | -NH₂ (C5), -CONH₂ (C4) | Not reported | Anticancer prodrugs (e.g., dacarbazine) |

| 5-(Benzoylcarbamothioylamino)-imidazole-4-carboxamide | Imidazole | -NH-CS-NH-Benzoyl (C5), -CONH₂ (C4) | Not reported | Enzyme inhibition studies |

Research Findings and Implications

- Synthetic Efficiency: The 95% yield of this compound underscores its industrial viability , whereas imidazole analogs often require multi-step syntheses.

- Biological Relevance: Thiazole derivatives exhibit broader antimicrobial activity, while imidazole analogs (e.g., 5-aminoimidazole-4-carboxamide) are pivotal in nucleotide biosynthesis and cancer therapy .

- Structural Insights: X-ray data for 4-acylhydrazino derivatives confirm planar geometries critical for binding biomolecular targets , whereas methylthio substitution in thiazoles enhances pharmacokinetic properties .

Q & A

Q. Why do certain thiazole-4-carboxamide derivatives show inconsistent cytotoxicity across cancer cell lines?

- Approach : Profile metabolic stress markers (ATP/AMP ratios) and p53 status. AICAR’s S-phase arrest is p53-dependent in MCF-7 cells but p53-independent in HT-29, necessitating cell line-specific pathway mapping via siRNA knockdown .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.